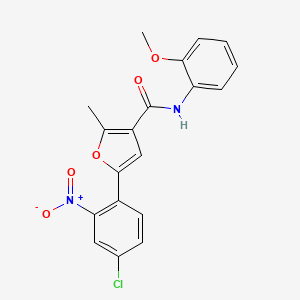

5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide

Description

This compound belongs to the furan carboxamide class, characterized by a 2-methylfuran-3-carboxamide backbone substituted with a 4-chloro-2-nitrophenyl group at position 5 and a 2-methoxyphenylamine moiety. The 2-methoxyphenyl group introduces steric and electronic modifications compared to other positional isomers (e.g., 4-methoxyphenyl derivatives).

Properties

IUPAC Name |

5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5/c1-11-14(19(23)21-15-5-3-4-6-17(15)26-2)10-18(27-11)13-8-7-12(20)9-16(13)22(24)25/h3-10H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVXJZIRKHIWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a furan ring and various substituents that may influence its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C25H19ClN4O5

- Molecular Mass : 490.90 g/mol

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For instance, studies on related benzamide analogues have shown significant activity against human adenovirus (HAdV), with some derivatives achieving sub-micromolar potency and high selectivity indexes (SI > 100). These compounds are believed to interfere with viral DNA replication and suppress later stages of the viral life cycle .

Antimicrobial Properties

Compounds in the furan class have been noted for their antimycobacterial activity. A study highlighted the effectiveness of furan derivatives against Mycobacterium tuberculosis, suggesting that modifications to the furan ring can enhance their antimicrobial properties . While specific data on the target compound's antimicrobial efficacy is limited, its structural analogs provide a promising outlook.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the presence of the nitrophenyl group may play a critical role in its interaction with biological targets, potentially acting through mechanisms similar to those observed in other nitro-substituted compounds which often involve reactive oxygen species (ROS) generation and interference with cellular processes.

Case Study 1: Antiviral Efficacy

A recent study examined several analogues of benzamide compounds for their antiviral efficacy against HAdV. The findings revealed that certain derivatives exhibited IC50 values as low as 0.27 μM while maintaining low cytotoxicity levels. This suggests that modifications similar to those found in this compound could yield similarly potent antiviral agents .

Case Study 2: Antimycobacterial Activity

Another study focused on furan-based compounds, revealing their potential as antitubercular agents. The research emphasized the importance of structural modifications in enhancing bioactivity against M. tuberculosis, indicating that compounds with similar frameworks to our target compound could be effective in future drug development efforts .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C25H19ClN4O5 |

| Molecular Mass | 490.90 g/mol |

| Antiviral Activity (IC50) | ~0.27 μM (in related compounds) |

| Cytotoxicity (CC50) | ~156.8 μM (in related compounds) |

| Mechanism of Action | Potentially targets viral DNA replication |

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Table 1: Key Structural Variations in Furan Carboxamide Derivatives

Key Observations :

- Positional Isomerism: The substitution pattern on the phenylamine group (2-methoxy vs. For example, the 2-methoxy group in the target compound may introduce steric hindrance compared to the 4-methoxy analog .

- Amine Group Variations : Replacing the 2-methoxyphenyl group with a benzyl moiety (as in ) reduces aromatic conjugation and may alter solubility or membrane permeability.

Heterocyclic Core Modifications

Table 2: Comparison with Thiophene and Benzofuran Analogs

Key Observations :

- Furan vs.

- Benzofuran Systems : Benzofuran carboxamides (e.g., ) often display improved pharmacokinetic profiles due to increased lipophilicity, making them candidates for central nervous system (CNS) targets.

Substituent Effects on Physicochemical Properties

Table 3: Physicochemical Properties of Selected Analogs

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.